molecular formula C26H23NO5 B2546468 9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946292-60-0

9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2546468
CAS No.: 946292-60-0
M. Wt: 429.472
InChI Key: HPHVGZPDKPDKDL-UHFFFAOYSA-N
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Description

9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a novel synthetic small molecule belonging to the chromeno-oxazine class, identified as a potent and selective PDE5 inhibitor with a unique biased agonism profile. Its primary research value lies in its ability to simultaneously inhibit phosphodiesterase 5 (PDE5) and activate β-arrestin-mediated signaling downstream of the angiotensin II receptor type 1 (AT1R), a mechanism distinct from conventional PDE5 inhibitors like sildenafil. This compound has garnered significant interest in preclinical cardiovascular research, particularly for investigating novel therapeutic strategies for heart failure. Studies suggest that by promoting β-arrestin signaling, it may induce cardioprotective effects such as enhanced contractility and protection against adverse remodeling, without engaging the classical G-protein pathways responsible for detrimental effects like hypertension [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942867/]. Consequently, it serves as a critical pharmacological tool for dissecting the complex signaling pathways of the AT1R and for exploring the potential of biased ligands in treating cardiovascular and renal diseases.

Properties

IUPAC Name

9-[(3,4-dimethoxyphenyl)methyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-29-23-10-8-17(12-24(23)30-2)13-27-14-20-22(32-16-27)11-9-19-25(28)21(15-31-26(19)20)18-6-4-3-5-7-18/h3-12,15H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHVGZPDKPDKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine family and has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's molecular formula is C26H25N1O5C_{26}H_{25}N_{1}O_{5}, with a molecular weight of approximately 425.48 g/mol. The presence of methoxy groups and a chromeno structure contributes to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of oxazine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various cell lines, including breast cancer (MDA-MB-231) and others. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study:
In one study, synthesized oxazine derivatives were tested against MDA-MB-231 cells using the MTT assay. The results demonstrated that certain substitutions on the oxazine ring enhanced anticancer activity significantly compared to standard treatments like paclitaxel .

CompoundIC50 (µM)Cell LineReference
Compound A15MDA-MB-231
Compound B10MDA-MB-231
Paclitaxel5MDA-MB-231

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. Studies have reported that oxazine derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings:
A study focused on the synthesis of related compounds highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The presence of specific functional groups was found to be crucial for enhancing antibacterial potency .

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of oxazine compounds has been explored through various assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives have demonstrated superior efficacy compared to traditional anti-inflammatory drugs like dexamethasone.

Case Study:
In vitro tests showed that certain derivatives could inhibit TNF-α production by up to 78% at concentrations lower than those required for dexamethasone . This suggests a promising avenue for developing new anti-inflammatory agents.

The biological activities of This compound are believed to be mediated through several mechanisms:

  • Apoptosis Induction: Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest: Preventing cancer cells from proliferating.
  • Cytokine Modulation: Reducing levels of inflammatory cytokines in immune responses.
  • Antibacterial Mechanisms: Disrupting bacterial cell wall synthesis or function.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Activity
Research indicates that derivatives of the oxazine core exhibit potent anti-inflammatory effects. A study demonstrated that modifications to the structure can enhance efficacy against inflammation in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory diseases.

2. Cytotoxicity Against Cancer Cells
Studies evaluating the cytotoxic effects of related compounds on various cancer cell lines have shown significant reductions in cell viability. This indicates a promising avenue for developing chemotherapeutic agents targeting specific cancer types.

3. SARS-CoV Protease Inhibition
Preliminary investigations into the compound's ability to inhibit SARS-CoV 3CL protease have yielded promising results with favorable IC50 values. This points to its potential use in antiviral therapies, particularly in combating viral infections.

Anti-inflammatory Activity

A study published in a peer-reviewed journal highlighted the anti-inflammatory potential of oxazine derivatives. The structure-activity relationship (SAR) suggested that certain modifications led to enhanced anti-inflammatory effects in experimental models .

Cytotoxicity Against Cancer Cells

In vitro studies have shown that related compounds significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that the compound could be developed as a chemotherapeutic agent .

SARS-CoV Protease Inhibition

Research focused on the inhibition of SARS-CoV proteases demonstrated that certain derivatives exhibited significant inhibitory activity. The results indicated potential for developing antiviral drugs based on this compound's structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The substituents on the benzyl group and aryl rings significantly influence melting points, yields, and spectral characteristics. Representative examples include:

Compound (Reference) Substituents (Benzyl/Position 3) Yield (%) Melting Point (°C) Key Spectral Features (NMR/IR/MS)
4e (n=3) 3,4-Dimethoxyphenyl/4-hydroxybutyl 66 78–79 Similar NMR/IR to analogs; C=O stretch at 1680 cm⁻¹
4h (n=3) 3,4-Dimethoxyphenyl/trifluoromethyl 66 154–156 ¹H NMR δ 7.5–6.8 (aromatic protons); CF₃ peak in MS
6b (4-Methylbenzyl) 2-Methylbenzyl/phenyl 60 124–128 ¹H NMR δ 2.39 (CH₃); HRMS m/z 384.1586
6d (4-Methylbenzyl) 4-Methylbenzyl/phenyl 70 159–164 ¹³C NMR δ 21.1 (CH₃); aromatic stacking in IR
4h (n=4) 3,4-Dimethoxyphenyl/trifluoromethyl 77 164–166 Higher melting point due to CF₃ polarity

Key Observations :

  • Methoxy vs. Methyl Groups : Methoxy-substituted derivatives (e.g., 4e ) exhibit lower melting points (78–79°C) compared to methyl-substituted analogs (124–164°C), likely due to reduced crystallinity from methoxy’s bulkier structure.
  • Trifluoromethyl Impact : The trifluoromethyl group (4h ) increases polarity, raising melting points (154–166°C) and enhancing MS fragmentation patterns.
  • Yield Variations : Substituted benzyl groups (e.g., 4-methylbenzyl in 6d ) show higher yields (70%) compared to unsubstituted benzyl derivatives (40% in 6a ), suggesting steric or electronic stabilization during synthesis.

Tautomerization and Solvent Effects

The chromeno-oxazinone core undergoes tautomerization between 9,10-dihydro-4H,8H-chromeno-oxazin-4-one and 7-hydroxy-8-(1,3-oxazepan-3-ylmethyl)-4H-chromen-4-one forms. This equilibrium is solvent-dependent:

  • Polar solvents (e.g., DMSO) favor the oxazinone tautomer due to stabilization of the carbonyl group.
  • Nonpolar solvents (e.g., CDCl₃) shift equilibrium toward the chromenone tautomer . Electron-withdrawing substituents (e.g., trifluoromethyl in 4h ) stabilize the oxazinone form, while electron-donating groups (e.g., methoxy in 4e ) promote tautomeric interconversion.
Anti-Inflammatory Potential

Derivatives of 9,10-dihydrochromeno-oxazinone exhibit anti-inflammatory activity via NF-κB pathway inhibition. For example:

  • Unsubstituted phenyl derivatives (e.g., 6a ) showed moderate activity (IC₅₀ ~10 μM).
  • Methoxy-substituted analogs (e.g., 4e ) demonstrated enhanced potency (IC₅₀ ~5 μM), attributed to improved membrane permeability from methoxy groups .
Antioxidant Activity

Compounds with ortho-dihydroxybenzyl groups (e.g., analogs in ) display strong DPPH radical scavenging (IC₅₀ <10 μg/mL), outperforming ascorbic acid. The 3,4-dimethoxybenzyl group in the target compound may confer similar activity, though methoxy groups are less electron-donating than hydroxyls.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 6.7–7.5 ppm for phenyl groups, methoxy signals at δ 3.8–4.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₆H₂₅NO₅: 432.18 g/mol) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for the oxazinone ring) and C-O-C bonds (~1250 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the chromeno-oxazine core .

How do substituent variations influence biological activity?

Q. Advanced Research Focus

  • Electron-Donating Groups : Methoxy groups (3,4-dimethoxybenzyl) enhance electron density, potentially improving binding to targets like kinases or DNA .
  • Fluorine Substituents : Fluorinated analogs (e.g., 9-(3-fluorobenzyl)) show increased antiviral activity due to enhanced metabolic stability .
  • Comparative Studies : Replace the phenyl group with heterocycles (e.g., pyridine) to modulate solubility and target affinity .

Data Contradiction : Some studies report higher antifungal activity with chlorine substituents, while others favor methoxy groups. Resolve by testing under standardized bioassay conditions (e.g., MIC90 values against Candida albicans) .

How to resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and incubation times .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across multiple replicates, accounting for batch-to-batch variability in compound purity .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., chromeno-oxazines with morpholinopropyl groups) to identify trends .

What computational strategies predict binding interactions with biological targets?

Q. Advanced Research Focus

  • Docking Simulations : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or topoisomerase II, focusing on hydrogen bonds with the oxazinone carbonyl .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .
  • QSAR Models : Correlate substituent electronegativity with antibacterial activity using partial least squares regression .

How should stability studies under different storage conditions be conducted?

Q. Advanced Research Focus

  • Accelerated Degradation Tests : Store the compound at 40°C/75% RH for 6 months and monitor decomposition via HPLC (e.g., loss of methoxy groups detected at 254 nm) .
  • Light Sensitivity : Expose to UV light (365 nm) and track photodegradation products using LC-MS .
  • Buffer Compatibility : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for preclinical assessment .

Best practices for comparing efficacy against structurally similar analogs?

Q. Advanced Research Focus

  • Bioactivity Profiling : Use high-throughput screening against a panel of cancer cell lines (e.g., MCF-7, A549) and normalize data to positive controls (e.g., doxorubicin) .
  • Pharmacokinetic Studies : Compare bioavailability (AUC₀–24) and half-life in rodent models to prioritize lead compounds .
  • Thermodynamic Solubility : Measure in biorelevant media (FaSSIF/FeSSIF) to predict in vivo performance .

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